An In-depth Technical Guide on the Core Structure of Cyclo(-Met-Pro)
An In-depth Technical Guide on the Core Structure of Cyclo(-Met-Pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(-Met-Pro), a cyclic dipeptide comprised of methionine and proline residues, belongs to the 2,5-diketopiperazine (DKP) class of molecules. DKPs are the smallest class of cyclic peptides and are found in a variety of natural sources, including fermented foods and microbial cultures. They have garnered significant interest in the scientific community due to their diverse biological activities, which include antimicrobial, antiviral, and neuromodulatory effects. This technical guide provides a comprehensive overview of the basic structure of Cyclo(-Met-Pro), drawing upon available spectroscopic data and computational models to elucidate its core structural features. While specific experimental data for Cyclo(-Met-Pro) is limited, this guide supplements with information from structurally related proline-containing cyclic dipeptides to offer a thorough understanding.
Core Structure and Chemical Properties
Cyclo(-Met-Pro) is chemically known as (3S,8aS)-3-(2-methylsulfanylethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione[1]. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O₂S | --INVALID-LINK--[2], --INVALID-LINK--[1] |
| Molecular Weight | 228.31 g/mol | --INVALID-LINK--[2], --INVALID-LINK--[1] |
| CAS Number | 53049-06-2 | --INVALID-LINK--[2], --INVALID-LINK--[1] |
| Appearance | White Powder | --INVALID-LINK--[1] |
| Solubility | Soluble in Acetic Acid | --INVALID-LINK--[1] |
The core of Cyclo(-Met-Pro) is a six-membered diketopiperazine ring, which is formed by the condensation of the amino acids L-methionine and L-proline. The rigidity of this ring structure, combined with the conformational flexibility of the methionine side chain and the constrained pyrrolidine ring of proline, dictates its three-dimensional shape and biological activity.
Structural Elucidation: A Multi-faceted Approach
The precise three-dimensional structure of Cyclo(-Met-Pro) is determined by a combination of experimental techniques and computational modeling.
Experimental Protocols
1. Synthesis of Cyclo(-Met-Pro):
A general and efficient method for the synthesis of 2,5-diketopiperazines like Cyclo(-Met-Pro) involves a chemoenzymatic approach. This method utilizes an adenylation enzyme to facilitate a one-pot synthesis from the constituent amino acids, minimizing racemization and improving yields.
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Materials: L-methionine, L-proline methyl ester, Adenylation domain of tyrocidine synthetase A (TycA-A), ATP, MgCl₂, buffer solution (e.g., Tris-HCl).
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Procedure:
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The adenylation domain of TycA-A catalyzes the adenylation of L-methionine in the presence of ATP and Mg²⁺.
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The activated L-methionine then reacts with L-proline methyl ester via nucleophilic substitution to form the linear dipeptide ester.
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Intramolecular cyclization of the dipeptide ester is induced by adjusting the pH of the reaction mixture to a range of 6.5-9.5. This step proceeds spontaneously to form Cyclo(-Met-Pro).
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The product can be purified using techniques such as silica gel chromatography or reversed-phase high-performance liquid chromatography (HPLC).
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2. NMR Spectroscopy for Conformational Analysis:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of cyclic peptides. A detailed protocol for the analysis of a cyclic dipeptide like Cyclo(-Met-Pro) would involve:
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Sample Preparation: Dissolve a few milligrams of purified Cyclo(-Met-Pro) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Data Acquisition:
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Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to identify all proton and carbon resonances.
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Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton scalar couplings within the amino acid residues, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
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NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining through-space proximities between protons, which provides key distance restraints for 3D structure calculation.
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Data Analysis:
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Assign all proton and carbon chemical shifts based on the 1D and 2D spectra.
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Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance restraints.
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Use molecular modeling software to generate a 3D structure of Cyclo(-Met-Pro) that is consistent with the experimental NMR restraints.
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3. X-ray Crystallography for Solid-State Structure:
X-ray crystallography provides high-resolution information about the atomic arrangement in the solid state. A typical protocol would involve:
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Crystallization: Grow single crystals of Cyclo(-Met-Pro) of sufficient size and quality. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., vapor diffusion, slow evaporation).
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Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector.
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Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phases of the structure factors are then determined (the "phase problem"), often using direct methods for small molecules. An initial electron density map is calculated, into which a model of the molecule is built. This model is then refined against the experimental data to obtain the final, high-resolution crystal structure.
As of now, a publicly available crystal structure for Cyclo(-Met-Pro) has not been identified.
Conformational Analysis
The conformation of proline-containing cyclic dipeptides is a subject of considerable interest. The diketopiperazine ring typically adopts a boat or a planar conformation, and the proline ring can exist in different puckered states. Computational studies on various proline-containing cyclic dipeptides indicate that the peptide backbone is generally confined to a single conformational region[4]. The orientation of the methionine side chain in Cyclo(-Met-Pro) would be a key determinant of its overall shape and interaction with biological targets.
Visualizing the Structure of Cyclo(-Met-Pro)
The following diagram, generated using the DOT language, illustrates the chemical structure of Cyclo(-Met-Pro).
Caption: Chemical structure of Cyclo(-Met-Pro).
Biological Activity and Potential Signaling Pathways
Cyclo(-Met-Pro) has been reported to exhibit weak inhibitory activity against the influenza A virus (H3N2)[4]. While the specific molecular mechanism for Cyclo(-Met-Pro) has not been elucidated, cyclic peptides, in general, can interfere with the viral life cycle at various stages. One common mechanism for antiviral peptides is the inhibition of viral entry into host cells.
The following diagram illustrates a generalized workflow for assessing the antiviral activity of a compound like Cyclo(-Met-Pro).
Caption: Experimental workflow for antiviral activity assessment.
A potential, though speculative, signaling pathway for the antiviral action of cyclic peptides against influenza virus involves the inhibition of viral attachment and entry.
Caption: Putative antiviral mechanism of Cyclo(-Met-Pro).
Conclusion
Cyclo(-Met-Pro) is a structurally constrained cyclic dipeptide with emerging biological interest, particularly in the context of its weak antiviral properties. While a complete, experimentally determined 3D structure and detailed mechanistic pathways are yet to be fully elucidated, this guide provides a comprehensive overview of its known chemical and structural properties. The provided experimental frameworks for synthesis and analysis, along with the structural and pathway diagrams, serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into the precise conformational landscape and molecular targets of Cyclo(-Met-Pro) will be crucial in unlocking its full therapeutic potential.
Figure 1. Chemical structure of Cyclo(L-Met-L-Pro) with atom numbering for NMR assignments.
